molecular formula C12H10N2O2 B12621417 4-Methyl-3-nitro-2-phenylpyridine CAS No. 920979-01-7

4-Methyl-3-nitro-2-phenylpyridine

Cat. No.: B12621417
CAS No.: 920979-01-7
M. Wt: 214.22 g/mol
InChI Key: CZPKSBMVQPNDNP-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-2-phenylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the 4-position, a nitro group at the 3-position, and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitro-2-phenylpyridine typically involves the nitration of 4-Methyl-2-phenylpyridine. One common method includes the reaction of pyridine and its substituted derivatives with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water. This method yields 3-nitropyridine derivatives with good efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitro-2-phenylpyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products:

    Reduction: 4-Methyl-3-amino-2-phenylpyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Carboxy-3-nitro-2-phenylpyridine.

Scientific Research Applications

4-Methyl-3-nitro-2-phenylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitro-2-phenylpyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify biological molecules, potentially disrupting their normal function .

Comparison with Similar Compounds

    3-Nitropyridine: Lacks the methyl and phenyl groups, making it less complex.

    4-Methyl-2-phenylpyridine: Lacks the nitro group, resulting in different reactivity.

    2-Phenylpyridine: Lacks both the methyl and nitro groups, leading to distinct chemical properties.

Uniqueness: 4-Methyl-3-nitro-2-phenylpyridine is unique due to the presence of all three substituents (methyl, nitro, and phenyl groups) on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, distinguishing it from other pyridine derivatives .

Properties

CAS No.

920979-01-7

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-methyl-3-nitro-2-phenylpyridine

InChI

InChI=1S/C12H10N2O2/c1-9-7-8-13-11(12(9)14(15)16)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

CZPKSBMVQPNDNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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